K-Ras ligand-Linker Conjugate 5
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Overview
Description
K-Ras ligand-Linker Conjugate 5 is a useful research compound. Its molecular formula is C42H59N7O8 and its molecular weight is 790.0 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the K-Ras Ligand-Linker Conjugate 5 is the K-Ras protein . K-Ras is a GTPase, and it plays a crucial role in regulating cell division. Mutations in K-Ras can lead to its constitutive activation, contributing to the uncontrolled cell proliferation seen in many cancers .
Mode of Action
This compound incorporates a ligand for the K-Ras protein and a PROTAC (Proteolysis-Targeting Chimera) linker . This linker recruits E3 ubiquitin ligases, such as VHL, CRBN, MDM2, and IAP . The recruitment of these E3 ligases leads to the ubiquitination and subsequent degradation of the K-Ras protein .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting E3 ligases to the K-Ras protein, the conjugate promotes the ubiquitination of K-Ras. Ubiquitinated K-Ras is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of K-Ras .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the degradation of the K-Ras protein . This degradation can lead to a decrease in cell proliferation, particularly in cells where K-Ras is constitutively active due to mutations . In SW1573 cells, the use of this compound led to a degradation efficacy of K-Ras of ≥70% .
Biochemical Analysis
Biochemical Properties
K-Ras ligand-Linker Conjugate 5 plays a crucial role in biochemical reactions. It incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker, which recruits E3 ligases . The E3 ligases it interacts with include VHL, CRBN, MDM2, and IAP . The nature of these interactions involves the selective degradation of target proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker, which recruits E3 ligases .
Biological Activity
K-Ras is a well-known oncogene that plays a crucial role in various cancers, particularly those with mutations at codon 12. The development of targeted therapies against K-Ras has gained momentum, with compounds like K-Ras ligand-Linker Conjugate 5 emerging as promising candidates. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in cancer therapy.
Overview of this compound
This compound is designed to enhance the degradation of K-Ras proteins through a mechanism known as PROTAC (Proteolysis Targeting Chimera). This approach utilizes a ligand that binds to K-Ras and a linker that connects to an E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein. The efficacy of this compound is particularly notable against K-Ras mutants, which are often resistant to conventional therapies.
- Binding Affinity : The ligand component of this compound demonstrates high specificity for K-Ras proteins, particularly the G12C and G12D mutants. Studies indicate that the binding affinity is significantly enhanced compared to earlier peptide inhibitors, with IC50 values in the low nanomolar range .
- Ubiquitination and Degradation : Once bound to K-Ras, the conjugate recruits E3 ligases that facilitate the ubiquitination process. This leads to proteasomal degradation of the K-Ras protein, effectively reducing its levels within the cell and inhibiting downstream signaling pathways associated with cell proliferation and survival .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cell lines expressing mutant K-Ras. For instance:
- A427 Cells (K-Ras G12D) : Treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 30 µM .
- PANC-1 Cells (K-Ras G12D) : Similar inhibitory effects were observed, with cell growth suppression reaching about 65% under identical treatment conditions .
These results highlight the compound's potential as a therapeutic agent in cancers driven by mutant K-Ras.
Case Studies
A recent case study involving xenograft models has shown promising results when using this compound. In these models, tumors expressing mutant K-Ras exhibited significant shrinkage following treatment, correlating with decreased levels of active Ras-GTP and reduced phosphorylation of ERK, a key downstream effector in the Ras signaling pathway .
Comparative Analysis
The following table summarizes key findings from various studies on different K-Ras inhibitors compared to this compound:
Compound | Target Mutant | IC50 (nM) | Cell Line | Proliferation Inhibition (%) |
---|---|---|---|---|
This compound | G12C | ~1.6 | A427 | 70 |
KRpep-2d | G12D | >30 | PANC-1 | 65 |
Sotorasib | G12C | ~30 | H1975 | 50 |
Properties
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJHMWJHKMFQGA-DHWXLLNHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59N7O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.